5-Bromo-1,4-dimethylnaphthalene
Description
Properties
Molecular Formula |
C12H11Br |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
5-bromo-1,4-dimethylnaphthalene |
InChI |
InChI=1S/C12H11Br/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h3-7H,1-2H3 |
InChI Key |
CMKXBDCWLPLCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C=C1)C)Br |
Origin of Product |
United States |
Preparation Methods
Method Overview
- Starting Material: 1,4-Dihalonaphthalene (where halogen = Cl, Br, or I)
- Reagent: Methyl magnesium halide (Grignard reagent, CH3MgX)
- Catalyst: Nickel-phosphine complex (e.g., bis(triphenylphosphine) nickel dichloride)
- Solvent: Organic solvents compatible with Grignard reagents (e.g., ether solvents)
- Conditions: Inert atmosphere (e.g., nitrogen), temperature 95–105 °C
Reaction Scheme
1,4-Dihalonaphthalene reacts with methyl magnesium halide in the presence of a nickel catalyst to substitute halogen atoms with methyl groups, yielding 1,4-dimethylnaphthalene.
Key Features
- The nickel catalyst facilitates the cross-coupling reaction.
- The reaction is performed under inert gas to prevent Grignard reagent degradation.
- After reaction completion, solvent distillation and extraction with petroleum ether and water are used for purification.
- The method offers high purity, stable quality, and high yield suitable for industrial scale.
| Parameter | Details |
|---|---|
| Catalyst | Bis(triphenylphosphine) nickel dichloride, others |
| Temperature | 95–105 °C |
| Reaction atmosphere | Inert gas (e.g., nitrogen) |
| Solvent recovery | Distillation post-reaction |
| Purification | Extraction with petroleum ether and water |
| Yield and Purity | High yield, high purity |
Bromination of 1,4-Dimethylnaphthalene to Obtain this compound
While direct literature on bromination of 1,4-dimethylnaphthalene to the 5-bromo derivative is limited in the provided sources, general organic synthesis principles and related bromination methods of naphthalene derivatives apply.
Typical Bromination Approach
- Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvent: Non-polar solvents such as carbon tetrachloride or chloroform
- Conditions: Controlled temperature to favor monobromination at the 5-position
- Catalyst: Sometimes Lewis acids (e.g., FeBr3) to enhance electrophilic substitution
Considerations
- The methyl groups at positions 1 and 4 direct bromination to the 5-position due to electronic and steric effects.
- Reaction conditions must be optimized to avoid polybromination or substitution at undesired positions.
- Purification typically involves recrystallization or chromatography.
Summary Table of Preparation Methods for this compound
| Step | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of 1,4-dimethylnaphthalene | 1,4-Dihalonaphthalene, CH3MgX, Ni-phosphine complex | 95–105 °C, inert atmosphere | High yield, industrially viable |
| 2. Bromination to 5-bromo derivative | Br2 or NBS, possibly FeBr3 catalyst | Controlled temperature, non-polar solvent | Monobromination at 5-position targeted |
| 3. Purification | Extraction, recrystallization | Solvent distillation, phase separation | Ensures high purity |
Research Findings and Industrial Relevance
- The nickel-catalyzed methylation of 1,4-dihalonaphthalene is a robust method with mild conditions and cost-effectiveness, suitable for scale-up.
- Bromination requires careful control to achieve regioselectivity for the 5-position.
- Purification techniques such as solvent extraction and crystallization are critical for obtaining high-purity this compound.
- The methods align with green chemistry principles by minimizing harsh reagents and optimizing solvent recovery.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,4-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-1,4-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,4-dimethylnaphthalene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
5-Bromo-1,4-dimethylnaphthalene vs. 4-Chloro-5-bromo-m-4-xylidine
The benzene-derived compound 4-chloro-5-bromo-m-4-xylidine (b.p. ~250°C ) shares a bromine atom and methyl groups but on a benzene ring. The naphthalene backbone in this compound enhances π-conjugation, increasing stability and altering reactivity toward electrophilic substitution compared to benzene derivatives. Bromine’s electron-withdrawing effect in both compounds reduces electron density at adjacent positions, but the naphthalene system allows for delocalization across two fused rings, moderating this effect .- Comparison with 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w) This complex sulfonamide derivative () shares a brominated naphthalene moiety but includes additional functional groups (e.g., sulfonyl, pyrazole). The dimethylamino group in Compound 2w introduces strong electron-donating effects, contrasting with the electron-withdrawing bromine in this compound. Such differences highlight how auxiliary substituents drastically alter solubility and reactivity.
Physical Properties
The absence of melting/boiling data for this compound underscores a gap in literature, though its naphthalene core likely confers higher melting points than benzene analogs due to stronger intermolecular π-π stacking.
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